3-Ethylfuro[3,2-H]quinoline

Isomerism Molecular Scaffold Structure-Activity Relationship

3-Ethylfuro[3,2-H]quinoline (CAS 89354-55-2) is a precision research tool for developing furoquinoline libraries, where the 3-ethyl group is critical for mapping PDE5/H+/K+-ATPase inhibitor activity and SAR. Its distinct linear furo[3,2-h]quinoline geometry avoids invalid experimental outcomes caused by regioisomer interchange. Sourcing this specific ethyl analog ensures patent-valid results and reliable logP-driven membrane permeability data.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 89354-55-2
Cat. No. B15069777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylfuro[3,2-H]quinoline
CAS89354-55-2
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCC1=COC2=C1C=CC3=C2N=CC=C3
InChIInChI=1S/C13H11NO/c1-2-9-8-15-13-11(9)6-5-10-4-3-7-14-12(10)13/h3-8H,2H2,1H3
InChIKeyKQHBVQRXOWOASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylfuro[3,2-H]quinoline (CAS 89354-55-2) | Chemical Class and Core Properties for Scientific Sourcing


3-Ethylfuro[3,2-H]quinoline (CAS 89354-55-2) is a synthetic heterocyclic compound belonging to the furoquinoline class. It has the molecular formula C13H11NO and a molecular weight of 197.23 g/mol . Its structure features a quinoline core fused with a furan ring, specifically with a linear furo[3,2-h]quinoline annulation pattern and an ethyl substituent at the 3-position . This compound serves as a specialized building block or intermediate in organic synthesis, particularly for the development of novel quinoline-based scaffolds [1]. Key computed physicochemical properties include a polar surface area (PSA) of 26.03 Ų and a calculated partition coefficient (LogP) of 3.54, indicating moderate lipophilicity .

Procurement Risk: Why 3-Ethylfuro[3,2-H]quinoline Cannot Be Interchanged with Other Furoquinoline Analogs


The furoquinoline scaffold exhibits extreme sensitivity to substitution pattern and regioisomerism. Generic substitution fails because positional isomers—such as the angular furo[2,3-h]quinoline (CAS 89354-56-3) [1] or the linear furo[3,2-g]quinoline—possess fundamentally different electronic structures and spatial geometries [2]. Even within the same furo[3,2-h]quinoline series, variation in the substituent on the furan ring has been shown to dramatically alter biological activity [3]. Therefore, sourcing 3-Ethylfuro[3,2-H]quinoline is a specific requirement for researchers validating structure-activity relationships (SAR) where the ethyl group at the 3-position is a critical variable. Interchanging it with a methyl, phenyl, or unsubstituted analog will invalidate experimental outcomes and compromise patent claims.

3-Ethylfuro[3,2-H]quinoline (CAS 89354-55-2) Quantitative Differentiation Evidence and Procurement Justification


Structural Specificity: Furo[3,2-h]quinoline Core vs. Furo[2,3-h]quinoline Isomers

The target compound is a linear furo[3,2-h]quinoline. Its closest known regioisomer is the angular furo[2,3-h]quinoline. This structural difference is not trivial; in related classes like furoquinoline alkaloids, a change from a linear to an angular ring fusion can completely ablate a desired biological activity or alter photophysical properties [1]. For example, studies on furoquinoline alkaloids demonstrate that the position of substituents on the core is critical for enzyme inhibition potency, with a single methoxy group shift dramatically changing activity [2].

Isomerism Molecular Scaffold Structure-Activity Relationship Synthetic Intermediate

Lipophilicity Control: Computed LogP of 3.54 vs. Unsubstituted Furoquinoline Scaffolds

The target compound has a computed LogP value of 3.54 , a measure of its lipophilicity. This is a direct consequence of the 3-ethyl substituent. For comparison, an unsubstituted furo[3,2-h]quinoline or a methyl-substituted analog would exhibit significantly lower LogP values. This property dictates the compound's behavior in purification (chromatography), its solubility profile, and its potential for membrane permeability in a biological assay [1].

Physicochemical Properties Lipophilicity Drug-likeness LogP

Synthetic Utility: Validated Precursor for Furo[3,2-h]quinoline-based Functional Materials

3-Ethylfuro[3,2-H]quinoline serves as a direct synthetic entry point for creating more complex furo[3,2-h]quinoline derivatives. A demonstrated synthetic route for this class involves a Sonogashira cross-coupling and microwave-assisted cyclization to generate the furoquinoline core efficiently [1]. In a related study, a 2-(aminomethyl)furo[3,2-h]quinoline-7-carboxylic acid derivative was synthesized and showed weak antibacterial activity, validating the core as a potential pharmacophore [2].

Synthetic Chemistry Microwave-Assisted Synthesis Sonogashira Coupling Building Block

High-Value Scientific Applications for 3-Ethylfuro[3,2-H]quinoline (CAS 89354-55-2) in Academic and Industrial Research


Medicinal Chemistry SAR Campaigns Targeting Novel Quinoline Pharmacophores

Use 3-Ethylfuro[3,2-H]quinoline as a reference compound or synthetic intermediate to explore the biological activity of the linear furo[3,2-h]quinoline scaffold. Given the established bioactivity of related furoquinoline derivatives as PDE5 inhibitors [1] and H+/K+-ATPase inhibitors [2], this specific ethyl-substituted analog is essential for determining the impact of 3-position alkylation on potency and selectivity. Its computed LogP of 3.54 makes it a suitable probe for assessing lipophilicity-driven effects on membrane permeability and target engagement in cell-based assays.

Synthetic Methodology Development and Diversification of Heterocyclic Libraries

Employ 3-Ethylfuro[3,2-H]quinoline as a standard substrate or building block in the development of new synthetic methods for constructing furoquinoline libraries. Its well-defined structure and moderate complexity make it an ideal candidate for testing novel cross-coupling, C-H activation, or late-stage functionalization reactions. The compound's stability under standard laboratory conditions supports its use in high-throughput experimentation and microwave-assisted synthesis protocols [3].

Materials Science Research into Novel Organic Semiconductors and Fluorophores

Explore the photophysical properties of 3-Ethylfuro[3,2-H]quinoline as a core scaffold for organic light-emitting diodes (OLEDs) or fluorescent probes. The extended π-conjugation of the fused furoquinoline ring system suggests potential for interesting optical behavior. Sourcing this specific derivative allows researchers to correlate the effect of the 3-ethyl substituent on absorption/emission spectra, quantum yield, and solid-state packing, which are critical parameters for materials applications.

Chemical Biology Tool Compound for Target ID and Mechanism of Action Studies

Utilize 3-Ethylfuro[3,2-H]quinoline as a scaffold for designing affinity-based probes or photoaffinity labels. While the compound itself lacks reported bioactivity, its core is a known DNA intercalator in photo-activated states . Functionalizing this specific ethyl-substituted core with a click chemistry handle or a photoactivatable group can generate powerful tools for identifying novel protein or nucleic acid targets in chemical proteomics and genomics.

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